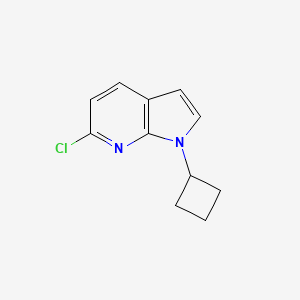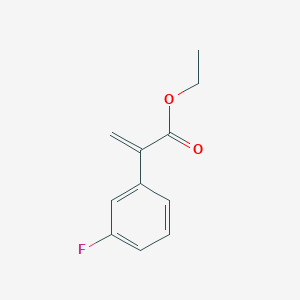
1-(Pyridin-2-ylmethyl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethyl)piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione typically involves the condensation of pyridin-2-ylmethanamine with piperidine-2,4-dione under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine or pyridine rings.
Substitution: Substituted derivatives with various functional groups on the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a ligand for metal complexes, which can be used in biological assays and imaging techniques.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.
Comparación Con Compuestos Similares
Piperidine-2,4-dione: Lacks the pyridine moiety, making it less versatile in terms of functionalization.
Pyridin-2-ylmethanamine: Lacks the piperidine ring, limiting its potential as a scaffold for complex molecule synthesis.
Piperazine-2,6-dione: Similar in structure but with a different ring system, leading to different chemical properties and applications.
Uniqueness: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione stands out due to the combination of the piperidine and pyridine rings, which provides a unique scaffold for the development of diverse biologically active molecules. This dual-ring system allows for greater flexibility in chemical modifications and enhances its potential in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-4-6-13(11(15)7-10)8-9-3-1-2-5-12-9/h1-3,5H,4,6-8H2 |
Clave InChI |
RFUBAYVXSUSXPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1=O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)

![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)

![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)
